Product packaging for 4,9-Dihydro-3H-pyrido[2,3-b]indole(Cat. No.:CAS No. 62947-10-8)

4,9-Dihydro-3H-pyrido[2,3-b]indole

Cat. No.: B14497114
CAS No.: 62947-10-8
M. Wt: 170.21 g/mol
InChI Key: XEQCHJSAFYGRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,9-Dihydro-3H-pyrido[2,3-b]indole represents the fundamental tricyclic structure of the α-carboline alkaloids, a scaffold of significant interest in medicinal chemistry and drug discovery . While less naturally abundant than its β- and γ-isomers, the α-carboline core is at the heart of a wide variety of natural and synthetic compounds with diverse biological activities . This compound serves as a key synthetic intermediate and core pharmacophore for developing novel bioactive molecules. The α-carboline structure is present in several potent natural products. For instance, Grossuralines, isolated from a marine tunicate, display cytotoxic activity on leukemia cells, while Perophoramidine is a potent anti-cancer agent from an ascidian that induces apoptosis in colon carcinoma cells . Furthermore, synthetic derivatives based on the dihydro-pyrido-indole structure have demonstrated potent biological effects. A closely related analog, harmaline (7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole), has been shown to exhibit anti-HSV-1 activity by interfering with viral immediate-early transcriptional events, revealing a non-nucleotide mechanism of action different from Acyclovir . Other research on hydrogenated pyrido[4,3-b]indole derivatives highlights their potential as neuroprotective agents, with studies showing their ability to modulate glutamate-dependent calcium ion uptake, which is relevant to neurodegenerative processes . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for any food, drug, or cosmetic product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B14497114 4,9-Dihydro-3H-pyrido[2,3-b]indole CAS No. 62947-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62947-10-8

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4,9-dihydro-3H-pyrido[2,3-b]indole

InChI

InChI=1S/C11H10N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-2,4,6-7,13H,3,5H2

InChI Key

XEQCHJSAFYGRFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC3=CC=CC=C23)N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the 4,9-Dihydro-3H-pyrido[2,3-b]indole Core Synthesis

The construction of the this compound skeleton can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods can be broadly categorized into classical cyclization reactions, modern multicomponent approaches, and transition metal-mediated transformations.

Classical Cyclization Reactions

Traditional methods for heterocycle synthesis, often named after their discoverers, have been explored for the synthesis of carboline isomers. However, their application to the specific α-carboline framework is less common compared to their β-carboline counterparts.

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydro-β-carbolines, involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov This reaction proceeds via an electrophilic attack at the C2 position of the indole (B1671886) nucleus. Consequently, the direct application of the classical Pictet-Spengler reaction to tryptamine derivatives typically leads to the formation of the isomeric 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole (tetrahydro-β-carboline) ring system. wikipedia.orgrsc.orggoogle.com

While direct synthesis of the this compound core via a classical Pictet-Spengler reaction is not prominently featured in the literature, variations and related domino reactions have been developed for the synthesis of complex indolizino[8,7-b]indole and pyrido[1,2-a:3,4-b']diindole derivatives starting from 1-aroyl-3,4-dihydro-β-carbolines, which are themselves prepared through a Pictet-Spengler reaction. wikipedia.org

The Bischler-Napieralski reaction is another classical method, typically employed for the synthesis of 3,4-dihydroisoquinolines and their indole-fused analogs, the β-carbolines. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction involves the intramolecular cyclization of N-acyl-β-arylethylamines using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). researchgate.netorganic-chemistry.org The standard mechanism involves electrophilic attack on the electron-rich indole C2 position, leading to β-carboline derivatives. chemrxiv.org

However, intriguing variations of this reaction have been reported. For instance, an "interrupted" Bischler-Napieralski reaction of N-acyltryptamines using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) can lead to the formation of spirocyclic indolines. nih.gov In some cases, unexpected rearrangements can occur. For example, subjecting certain styrylacetamides to Bischler-Napieralski conditions resulted in the formation of carbazoles instead of the expected dihydro-β-carbolines. researchgate.net While not a direct route to the target compound, these examples highlight the complex reactivity patterns that can be harnessed to create diverse heterocyclic systems from tryptamine-derived starting materials. A study by Fredriksen has also examined the optimal conditions for the Bischler-Napieralski reaction in the context of α-carboline synthesis. nih.gov

Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis, often used to promote intramolecular cyclization reactions. While its use in the direct synthesis of the this compound core is not extensively documented, it has been employed in related carboline syntheses. For example, substituted α-carbolines have been prepared by treating benzotriazole (B28993) precursors with hot phosphoric acid, leading to 3-amino-α-carboline. rsc.org PPA has also been effectively used in the synthesis of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, which are derivatives of the isomeric β-carboline system. bohrium.com The synthesis of various indole derivatives through the Fisher indole synthesis can also be mediated by PPA. clockss.org

Cyclization Method Typical Product Reagents/Conditions Reference(s)
Pictet-SpenglerTetrahydro-β-carbolinesTryptamine, Aldehyde/Ketone, Acid wikipedia.orgnih.gov
Bischler-NapieralskiDihydro-β-carbolinesN-Acyl-tryptamine, POCl₃/PPA researchgate.netorganic-chemistry.org
Polyphosphoric AcidSubstituted α-carbolinesBenzotriazole precursor, H₃PO₄ (hot) rsc.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse heterocyclic scaffolds. Several MCRs have been developed for the construction of substituted this compound derivatives.

One notable example is the one-pot, three-component synthesis of 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles. This reaction proceeds via the cyclocondensation of a substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a silica-supported ionic liquid, [pmim]HSO₄/SiO₂. bohrium.com This method allows for the rapid generation of a library of functionalized α-carbolines. The strength of the catalyst can also determine whether the reaction proceeds as a three- or four-component synthesis, leading to highly regioselective outcomes. researchgate.net

Reactants Catalyst/Solvent Product Reference(s)
Substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, cyanoacetamide[pmim]HSO₄/SiO₂, DMF2,9-Dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile bohrium.com
Varies (three or four components)Catalyst dependentPyrido[2,3-b]indole derivatives researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including the this compound core. These methods often offer high efficiency, selectivity, and functional group tolerance.

A significant advancement in this area is the phosphine-catalyzed reaction of 2-sulfonamidoindoles with acetoxy allenoates, which provides access to both dihydro-α-carboline and fully aromatic α-carboline scaffolds depending on the reaction temperature. nih.govresearchgate.net At room temperature, the reaction proceeds through a sequence of Michael addition, proton shifts, isomerization, and aza-Michael addition to exclusively yield dihydro-α-carboline structures. nih.gov

Palladium-catalyzed reactions are also prominent in the synthesis of α-carbolines. A detailed procedure for the synthesis of the parent α-carboline involves a Buchwald-Hartwig amination of 2,3-dichloropyridine (B146566) with aniline, followed by an intramolecular palladium-catalyzed C-H activation/cyclization. orgsyn.org This approach can likely be adapted for the synthesis of the dihydro derivative. Furthermore, palladium-catalyzed amidation of 2-amino-3-formylindoles followed by an intramolecular cyclization has been reported for the synthesis of pyrido[2,3-b]indoles. rsc.org

Rhodium-catalyzed [2+2+2] cyclotrimerization reactions have also been employed to construct the annulated 2-aryl-α-carboline skeleton, showcasing the versatility of transition metal catalysis in this field. nih.govresearchgate.net

Catalyst System Starting Materials Key Features Reference(s)
Phosphine2-Sulfonamidoindoles, Acetoxy allenoatesTemperature-dependent formation of dihydro- or fully aromatic α-carbolines nih.govresearchgate.net
Palladium(II) acetate, Triphenylphosphine2,3-Dichloropyridine, AnilineTwo-step synthesis of the α-carboline core via amination and C-H activation orgsyn.org
Rhodium(I)Not specified[2+2+2] Cyclotrimerization to form the α-carboline skeleton nih.govresearchgate.net
Other Catalytic Approaches

Beyond palladium, a variety of other catalytic systems have been successfully employed to construct pyridoindole and related fused indole scaffolds.

Multi-component Reactions (MCRs): These reactions offer an efficient pathway to complex molecules in a single step. orgchemres.org The synthesis of pyrido[2,3-b]indole derivatives can be achieved through three- or four-component reactions, where the strength of the catalyst can dictate the specific reaction pathway and the number of components involved. researchgate.net

Indium-Catalyzed Reactions: Indium(III) triflate (In(OTf)₃) has been shown to be an effective Lewis acid catalyst for the regioselective synthesis of 3-substituted indole derivatives in a one-pot, environmentally friendly manner. nih.gov The catalyst is recoverable and can be reused multiple times without significant loss of activity. nih.gov

Silver-Catalyzed Cyclization: Microwave-assisted synthesis using silver hexafluoroantimonate (AgSbF₆) as a catalyst can produce 2,3-fused indoles, such as tetrahydro-1H-pyrido[4,3-b]indoles, through the intramolecular difunctionalization of o-alkynylanilines. researchgate.net

Zinc-Catalyzed Synthesis: Zinc catalysts have been utilized in the synthesis of polycyclic fused indoline (B122111) scaffolds, demonstrating another avenue for constructing these complex heterocyclic systems. mdpi.com

CatalystReaction TypeProduct TypeReference
In(OTf)₃Multicomponent Reaction3-Substituted Indole Derivatives nih.gov
AgSbF₆Microwave-Assisted Intramolecular DifunctionalizationTetrahydro-1H-pyrido[4,3-b]indole researchgate.net
ZincSubstrate-guided Reactivity SwitchPolycyclic Fused Indoline Scaffolds mdpi.com

Stereoselective Synthesis of Chiral Derivatives

The synthesis of specific stereoisomers of pyridoindole derivatives is crucial, as the biological activity of these compounds is often dependent on their three-dimensional structure. Several methods have been developed to control the stereochemistry during the synthesis of chiral derivatives.

One approach involves the synthesis of cis- and trans-2-substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indoles, where the relative configuration at the 4a and 9b positions significantly influences the compound's central nervous system activity. nih.gov

Furthermore, highly diastereoselective syntheses have been reported. For instance, an inverse-electron-demand hetero-Diels-Alder reaction between a 3-vinylindole and an in situ-generated cis-electron-poor heterodiene can deliver a tetrahydroquinoline-fused indole product with excellent diastereoselectivity (dr >20:1). nih.gov This chemoselective cyclization highlights a powerful strategy for constructing stereochemically defined polycyclic indole derivatives. nih.gov

Functionalization and Derivatization Strategies of the Pyridoindole Skeleton

The biological properties of the pyridoindole scaffold can be finely tuned by introducing various substituents and functional groups at specific positions on the ring system.

Regioselective Substitution Patterns

Controlling the position of substitution on the pyridoindole core is a key synthetic challenge. Regioselective methods ensure that functional groups are introduced at the desired location, which is critical for structure-activity relationship studies.

A significant body of research focuses on the regioselective functionalization at the C3 position of the indole nucleus. The Fischer indole synthesis, a classic method, can be adapted for the regioselective synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. openmedicinalchemistryjournal.com More modern approaches utilize Lewis acid catalysis, such as In(OTf)₃, to achieve the regioselective synthesis of 3-substituted indoles from simple starting materials. nih.gov The regioselectivity of these reactions can be confirmed through detailed mechanistic studies and spectroscopic analysis. nih.gov

Another strategy involves the C3-regioselective dearomative hydroaryloxylation of electrophilic indoles, which proceeds through a spiroindolenine intermediate. researchgate.net This method allows for the synthesis of various spiro-oxindole-chromeno[3,2-b]/[2,3-b]indoles in high yields. researchgate.net

Introduction of Heteroatoms and Functional Groups

The introduction of additional heteroatoms (e.g., oxygen, sulfur, nitrogen) and various functional groups onto the pyridoindole skeleton can significantly alter its properties.

Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as a novel class of inhibitors for sirtuin 2, demonstrating the therapeutic potential that can be unlocked through derivatization. nih.gov Syntheses have been developed to incorporate entire heterocyclic rings, such as a pyridazine (B1198779) ring, onto the indole moiety to generate novel polycyclic systems. mdpi.com

The reactivity of certain positions on the fused ring system can be exploited for further functionalization. For example, in 3,4-dihydro-1H- researchgate.netnih.govoxazino[4,3-a]indoles, the C-10 position can be selectively halogenated, formylated, or arylated. researchgate.net Additionally, appendages on the ring, such as a 3-hydroxymethyl group, can be converted into a variety of ether, thioether, or amine derivatives. researchgate.net

Chemical Reactivity and Transformation Pathways

The this compound skeleton and its analogs can undergo a variety of chemical transformations, leading to the formation of diverse and structurally complex molecules.

One notable reaction is reversible ring-opening. Tetrahydrochromeno[2,3-b]indoles, for example, can undergo a ring-opening reaction, the rate of which is influenced by substituents on the indole and the presence of light. researchgate.net Under acidic conditions, this leads to the formation of a ring-opened indolium ion. researchgate.net

The tetrahydro-1H-pyridazino[3,4-b]indole system is also synthetically versatile. It can undergo selective oxidation of the indoline nucleus to an indole, hydrolysis of ester groups, and decarboxylation with concurrent aromatization of the pyridazine ring. mdpi.com Interestingly, treatment of the same starting material with trifluoroacetic acid (TFA) can induce a ring-opening transformation to yield non-fused indole-pyrazol-5-one scaffolds. mdpi.com

Furthermore, related heterocyclic systems can serve as precursors to the pyridoindole core. For instance, 9-substituted 4,9-dihydropyrano[3,4-b]indol-1(3H)-ones can be converted into 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles via the formation and subsequent cyclization of amide intermediates. researchgate.net

Starting MaterialReagents/ConditionsProductTransformation TypeReference
Tetrahydrochromeno[2,3-b]indoleAcidic conditionsRing-opened indolium ionRing-Opening researchgate.net
Tetrahydro-1H-pyridazino[3,4-b]indoleTrifluoroacetic acid (TFA)Indole-pyrazol-5-oneRing-Opening/Rearrangement mdpi.com
4,9-Dihydropyrano[3,4-b]indol-1(3H)-oneAmide formation, then cyclization2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indoleRing Transformation researchgate.net
Tetrahydro-1H-pyridazino[3,4-b]indoleKOH, refluxFused Indole-PyridazineDecarboxylation/Aromatization mdpi.com

Oxidation and Reduction Chemistry

The dihydropyridine (B1217469) ring within the this compound structure is the principal site for oxidation and reduction reactions. These transformations allow for access to both the fully aromatic α-carboline and the fully saturated tetrahydro-α-carboline systems.

Oxidation: The most common oxidation reaction for dihydro-α-carbolines is dehydrogenation, which results in the formation of the thermodynamically stable, fully aromatic α-carboline (9H-pyrido[2,3-b]indole). This aromatization can be achieved through chemical or electrochemical methods. For instance, related dihydropyridine systems fused to indoles have been successfully aromatized to their corresponding pyridine (B92270) derivatives through chemical dehydrogenation. nih.gov Anodic oxidation has also been shown to be an effective method for the two-electron dehydrogenation of similar 1,4-dihydropyridine-fused heterocyclic systems. nih.govresearchgate.net This aromatization process is a key step in some synthetic routes where the dihydro derivative is an intermediate. nih.gov

Reduction: The imine functionality (C=N) inherent in the dihydropyridine ring of this compound is susceptible to reduction. This transformation yields the corresponding 2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole. The reduction of related 3,4-dihydro-β-carbolines to their tetrahydro counterparts is a well-established reaction, commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4). mdpi.com Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is another effective method for the reduction of the carboline framework, as demonstrated on related tetrahydro-γ-carboline derivatives. nih.gov

TransformationReactantReagent(s)ProductReference
Oxidation (Aromatization)This compoundChemical or Anodic Oxidation (e.g., DDQ, MnO2)9H-Pyrido[2,3-b]indole (α-Carboline) nih.govnih.gov
ReductionThis compoundSodium Borohydride (NaBH4) or H2/Pd-C2,3,4,9-Tetrahydro-1H-pyrido[2,3-b]indole mdpi.comnih.gov

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring on the electron-rich pyrrole (B145914) or benzene (B151609) rings. ic.ac.uk For the parent α-carboline, electrophilic substitution reactions such as bromination, acylation, and formylation have been shown to occur regioselectively on the indole portion of the molecule. researchgate.net In the this compound system, the benzene part of the indole moiety is the most probable site for electrophilic aromatic substitution, as the C3 position is saturated and the C2 position is part of the fused ring system. The specific position of substitution (e.g., C-6, C-7, or C-8) would be directed by any existing substituents on the aromatic ring.

Reaction TypeReactantReagent(s)General ProductReference
Electrophilic Aromatic Substitution (e.g., Bromination)This compoundElectrophile (e.g., Br2, NBS)Bromo-4,9-dihydro-3H-pyrido[2,3-b]indole researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the this compound core are not extensively documented. Such reactions typically require the presence of a good leaving group or activation of the ring system. Intramolecular nucleophilic substitutions are known to occur during the synthesis of related fused-indole systems, but examples of intermolecular substitution on the pre-formed dihydro-α-carboline scaffold are rare. rsc.org

Rearrangement Reactions

Based on available scientific literature, the this compound framework is generally stable and does not readily undergo rearrangement reactions after its formation. While rearrangements like the aza-Claisen rearrangement can be key steps in the synthesis of the α-carboline skeleton, they are not characteristic transformations of the dihydro-α-carboline product itself. nih.gov Some related polycyclic indole systems have been observed to undergo ring-opening under acidic conditions, but this has not been reported as a general reaction for this specific scaffold.

Biosynthetic Pathways and Natural Occurrence if Applicable to the Specific Compound or Close Analogs

Elucidation of Precursor Compounds in Biosynthesis

The fundamental building blocks for the biosynthesis of the 4,9-dihydro-3H-pyrido[2,3-b]indole scaffold are derived from the amino acid L-tryptophan. acs.orgnih.govacs.org Tryptophan serves as the source of the indole (B1671886) ring and the adjacent ethylamine (B1201723) side chain.

The second precursor is typically a simple aldehyde or an α-keto acid. nih.govacs.org In the biosynthesis of many β-carbolines, formaldehyde (B43269) or acetaldehyde (B116499) are common reactants. nih.gov These carbonyl compounds can be generated through various metabolic pathways. For instance, the degradation of carbohydrates can produce α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which can also react with L-tryptophan to form β-carboline structures. nih.govacs.org The reaction between L-tryptophan and these carbonyl precursors initiates the formation of the tricyclic β-carboline skeleton. nih.gov

Precursor CompoundRole in Biosynthesis
L-TryptophanProvides the core indole structure and ethylamine side chain. acs.orgnih.gov
Aldehydes (e.g., Formaldehyde, Acetaldehyde)Provides the carbon atom that forms the new pyridine (B92270) ring. nih.gov
α-Keto AcidsCan serve as an alternative to aldehydes in the cyclization reaction. nih.gov
α-Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)React with tryptophan to form various β-carboline derivatives. nih.govacs.org

Enzymatic Transformations and Biosynthetic Intermediates

The formation of this compound and related β-carbolines proceeds through a series of enzymatic and non-enzymatic reactions. The key reaction is the Pictet-Spengler reaction, a cyclization process that forms a tetrahydro-β-carboline intermediate. nih.govmdpi.com

The initial step often involves the decarboxylation of L-tryptophan to tryptamine (B22526), although in some pathways, tryptophan itself can directly react. The condensation of the indoleamine with an aldehyde or α-keto acid leads to the formation of a Schiff base or an imine intermediate. This is followed by the crucial ring-closing step of the Pictet-Spengler reaction to yield a 1,2,3,4-tetrahydro-β-carboline. nih.gov

From the tetrahydro-β-carboline precursor, the formation of the dihydro and fully aromatic β-carbolines involves oxidative processes. It is proposed that dihydro-β-carboline-3-carboxylic acid intermediates are formed, which then undergo oxidation and potentially decarboxylation to yield the aromatic β-carbolines. nih.govresearchgate.net The isolation of these dihydro intermediates has been reported, and their subsequent conversion to the fully aromatic forms upon heating has been observed. nih.govacs.org

While specific enzymes responsible for each step in the biosynthesis of this compound are not extensively characterized, enzymes from the cytochrome P450 family, particularly P450 1A2 and 1A1, are known to be involved in the oxidative metabolism of β-carbolines like norharman. acs.orgnih.gov This suggests that similar enzymes could play a role in the final oxidative steps of the biosynthesis, converting the dihydro intermediate to its fully aromatic form. Monoamine oxidase (MAO) enzymes have also been implicated in the metabolism and potential formation of β-carbolines. nih.gov

Precursor Formation: Generation of an indoleamine (e.g., tryptamine from tryptophan) and a carbonyl compound.

Pictet-Spengler Reaction: Condensation and cyclization to form a 1,2,3,4-tetrahydro-β-carboline.

Oxidation: The tetrahydro-β-carboline undergoes oxidation to form the more stable this compound.

Aromatization: Further oxidation can lead to the fully aromatic β-carboline, norharman.

Intermediate CompoundPrecursor(s)Subsequent Product(s)
Schiff Base/ImineTryptamine and Aldehyde/α-Keto Acid1,2,3,4-Tetrahydro-β-carboline
1,2,3,4-Tetrahydro-β-carbolineSchiff Base/ImineThis compound
This compound1,2,3,4-Tetrahydro-β-carboline9H-Pyrido[3,4-b]indole (Norharman)
Dihydro-β-carboline-3-carboxylic acidTryptophan and α-Dicarbonyl compoundAromatic β-carbolines

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Characterization

Scientific literature extensively documents the monoamine oxidase (MAO) inhibitory properties of β-carboline alkaloids, such as harman (B1672943) and norharman. frontiersin.orgnih.govnih.govnih.govst-andrews.ac.ukmdpi.com These compounds are recognized as potent, reversible inhibitors of MAO-A and, to a lesser extent, MAO-B. nih.govcapes.gov.br However, based on available research, there is no specific evidence to suggest that the isomeric compound 4,9-Dihydro-3H-pyrido[2,3-b]indole (α-carboline) or its derivatives act as inhibitors of either MAO-A or MAO-B.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drugs. nih.gov While various classes of compounds are known to inhibit COX-2, there is currently no available scientific data to indicate that this compound (α-carboline) functions as a direct or substrate-selective inhibitor of this enzyme.

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation and regulates a form of programmed cell death known as ferroptosis. mdpi.com Inhibition of GPX4 can induce this process and is an area of interest in cancer research. nih.govresearchgate.net Despite the investigation of various molecules as GPX4 inhibitors, there is no scientific evidence in the available literature to connect this compound (α-carboline) to the inhibition of GPX4.

Checkpoint kinase 1 (Chk1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical kinase targets in oncology research. nih.govrsc.org Inhibition of Chk1 is explored for its potential to disrupt DNA damage repair in cancer cells, while VEGFR-2 inhibition is a primary strategy to block tumor angiogenesis. nih.govnih.gov Research into inhibitors for these kinases is extensive, however, there is no specific data demonstrating that this compound (α-carboline) or its derivatives inhibit the activity of Chk1 or VEGFR-2.

Derivatives of this compound (α-carboline) have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents. nih.govoncotarget.com Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.gov By disrupting microtubule dynamics, these inhibitors can arrest the cell cycle and induce apoptosis in proliferating cancer cells.

A novel α-carboline derivative, YCH337, has been shown to inhibit tubulin polymerization in a concentration-dependent manner. nih.govoncotarget.com Mechanistic studies confirmed that YCH337 binds to the colchicine (B1669291) site on tubulin. nih.gov This binding competitively prevents the association of colchicine with tubulin and disrupts the assembly of mitotic spindles, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Notably, YCH337 demonstrated significant antiproliferative activity across a range of tumor cells, with an average IC₅₀ value of 0.3 μM. nih.gov

Table 1: Inhibitory Activity of α-Carboline Derivative YCH337

Compound Target Mechanism Activity (IC₅₀) Reference
YCH337 Tubulin Binds to the colchicine site, inhibiting polymerization and disrupting mitotic spindle assembly. Average 0.3 μM (antiproliferative) nih.govnih.gov

Enzyme Inhibition Mechanisms

Lysine-Specific Demethylase-1 (LSD1) Recruitment and Interference

Currently, direct evidence detailing the recruitment and interference of this compound with Lysine-Specific Demethylase-1 (LSD1) is not extensively documented in publicly available research. However, the broader class of indole-containing compounds has been investigated for their potential to interact with epigenetic modifiers like LSD1. Further research is necessary to specifically elucidate the role of the this compound scaffold in LSD1 modulation.

Receptor Interaction and Modulation

Derivatives of the closely related pyrido[4,3-b]indole and tetrahydro-β-carboline structures have demonstrated significant interactions with key neurotransmitter receptors, suggesting potential activities for this compound.

Dopamine (B1211576) D1 and D2 Receptors: Cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles, which share structural similarities with pyridoindoles, have been synthesized and evaluated for their binding affinity to dopamine D1 and D2 receptors. nih.gov Studies on these compounds revealed a greater binding affinity for D2 receptors compared to D1 receptors. nih.gov Specifically, in a series of 6-hydroxy derivatives, the N-n-butyl substituted compound exhibited the highest affinity for both D1 and D2 receptors. nih.gov In contrast, 8-hydroxy derivatives showed affinity exclusively for D2 receptors. nih.gov Furthermore, research into tetrahydro-carboline derivatives has led to the discovery of selective dopamine D3 receptor antagonists, which often also exhibit affinity for D2 receptors. nih.gov These findings underscore the potential for pyridoindole scaffolds to modulate dopaminergic systems, which are crucial in the treatment of disorders like schizophrenia. mdpi.com

5-HT3 Receptors: Novel 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives have been synthesized and shown to possess potent 5-hydroxytryptamine (5-HT3) receptor-antagonistic activities. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, pain perception, and mood regulation. nih.gov In preclinical studies, a 5-ethyl-4-imidazolyl derivative was found to be significantly more potent than the standard drug ondansetron (B39145) in the von Bezold-Jarisch reflex test. nih.gov Another derivative, the 5-methyl-4-imidazolyl compound, was substantially more potent than ondansetron in a guinea pig colonic contraction assay. nih.gov The antagonism of 5-HT3 receptors is a well-established therapeutic strategy for managing chemotherapy-induced nausea and vomiting. nih.gov

Table 1: Dopamine Receptor Binding Affinity of cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles

CompoundSubstitutionD1 Receptor AffinityD2 Receptor Affinity
21 N-n-propyl (6-hydroxy)ModerateHigh
22 N-n-butyl (6-hydroxy)HighestHighest
23 N-H (6-hydroxy)LowModerate
24 N-n-propyl (8-hydroxy)No AffinityModerate
25 N-n-butyl (8-hydroxy)No AffinityHigh
Data sourced from a study on cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles. nih.gov

Pyrido[4,3-b]indole derivatives have been identified as antagonists for α2B, α1B, and α2A adrenergic receptors. google.com These receptors are G-protein coupled receptors that play a critical role in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system. wikipedia.org The α2-adrenergic receptors, in particular, are involved in the modulation of coronary blood flow, with α2 adrenoceptors being predominant in the microcirculation where they mediate vasoconstriction. nih.gov

The α2B adrenergic receptor subtype has been implicated in the pathophysiology of reperfusion injury following myocardial infarction. nih.gov A deletion variant of this receptor has also been linked to emotional memory and a predisposition to focus on negative stimuli. wikipedia.org Studies using a subtype-selective α2B antagonist have suggested the involvement of this receptor in central nervous system behaviors related to sensorimotor gating and compulsivity. nih.gov The ability of pyridoindole derivatives to antagonize these receptors suggests their potential therapeutic application in cardiovascular and neurological disorders. google.com

Protein-Ligand Binding Dynamics

The binding dynamics of pyridoindole derivatives with their protein targets are crucial for their biological activity. For instance, in the case of adrenergic receptor antagonism, the interaction involves specific molecular contacts. A study on an α2B antagonist revealed that an amino-pyridinium substituent forms a hydrogen bond with a glutamine residue (GLN-409) in the receptor, while an isoxazole (B147169) moiety engages in π-stacking with a phenylalanine residue (PHE-388). nih.gov

Similarly, molecular docking studies of 2,3,4-trisubstituted-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole derivatives with the TRPV1 channel, a protein involved in pain perception, have been conducted to predict their analgesic potential. researchgate.net Furthermore, fluorescence and UV-vis absorption spectroscopy have been used to investigate the interaction between a 9H-pyrido[2,3-b]indole-based probe and calf thymus DNA (ctDNA). nih.govresearchgate.net These studies confirmed a static quenching mechanism and a groove binding mode, highlighting the diverse binding capabilities of the pyridoindole scaffold. nih.govresearchgate.net

Cellular Pathway Modulation

Apoptosis Induction and Related Signaling Pathways (e.g., PI3K/Akt, MAPK)

Derivatives of the pyridoindole and related indole (B1671886) structures have been shown to induce apoptosis, a form of programmed cell death, in cancer cells through the modulation of key signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major intracellular pathway that regulates cell survival, proliferation, and apoptosis. nih.govnih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. nih.govnih.gov A study on 1,3,4,9-tetrahydropyrano[3,4-b]indoles, which are structurally related to this compound, demonstrated their ability to inhibit the proliferation of triple-negative breast cancer cells. nih.gov The lead compound from this study was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis. nih.gov Mechanistic investigations revealed that this compound significantly inhibited the regulators of the PI3K/Akt/mTOR pathway, suggesting this pathway's involvement in the observed apoptosis. nih.gov The apoptotic process was further characterized by the disruption of the mitochondrial membrane potential, accumulation of reactive oxygen species, and activation of the caspase cascade. nih.gov

Similarly, other indole derivatives have been shown to act as caspase-3 activators, a key executioner caspase in the apoptotic cascade. nih.gov For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides significantly increased the levels of caspase-3 in a human pancreatic cancer cell line. nih.gov

Table 2: Investigated Compounds and their Biological Targets

Compound ClassTarget/ActivityReference
cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indolesDopamine D1/D2 receptor binding nih.gov
9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives5-HT3 receptor antagonism nih.gov
Pyrido[4,3-b]indole derivativesAdrenergic α2B, α1B, α2A receptor antagonism google.com
1,3,4,9-tetrahydropyrano[3,4-b]indolesPI3K/Akt/mTOR pathway inhibition, Apoptosis induction nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesCaspase-3 activation nih.gov

Autophagy Regulation (e.g., STING/TBK1 pathway)

Autophagy is a critical cellular process for degrading and recycling cellular components. The cGAS-STING signaling pathway has emerged as a key regulator of both innate immunity and autophagy. nih.gov Upon activation by cytosolic double-stranded DNA (dsDNA), the cGAS-STING pathway can induce autophagy through several mechanisms. frontiersin.org The adaptor protein STING (stimulator of interferon genes) can directly trigger the formation of autophagosomes, a process that can be independent of the kinase TBK1 (TANK-binding kinase 1). nih.gov

However, TBK1 plays a significant role in selective autophagy. biorxiv.org It phosphorylates autophagy receptors such as p62/SQSTM1, which enhances their ability to direct ubiquitinated cargo, including activated STING itself, to autophagosomes for degradation. nih.govembopress.orgembopress.org This creates a negative feedback loop, as TBK1 is activated downstream of STING, and then promotes the autophagic degradation of STING to attenuate the immune response. nih.govembopress.orgembopress.org TBK1 can also regulate autophagy under starvation conditions by either activating or inhibiting mTORC1, depending on the cellular context. nih.gov Furthermore, STING has been shown to have a primordial, TBK1-independent function in promoting lysosomal biogenesis through the activation of the transcription factor TFEB. nih.gov

While the STING/TBK1 pathway is a known modulator of autophagy, current research available does not directly implicate this compound in regulating autophagy specifically through this pathway.

Gene Expression Regulation

This compound and its structural relatives have been shown to modulate the expression of various genes. A primary mechanism for this activity is its direct interaction with DNA. Studies have demonstrated that Norharmane intercalates into the DNA double helix. nih.govnih.gov This physical insertion between base pairs can unwind the DNA helix, an action confirmed by agarose (B213101) gel electrophoresis of circular DNA, which showed an unwinding angle of 17 ± 3 degrees. nih.govnih.gov Such structural alterations to DNA can fundamentally interfere with transcription and replication processes, leading to widespread changes in gene expression.

Further evidence of gene expression regulation comes from transcriptomic studies. In the nematode Caenorhabditis elegans, exposure to Norharmane resulted in a significant number of differentially expressed genes, as identified by RNA-sequencing. nih.gov The analysis suggested that Norharmane may induce neurotoxicity by interfering with cytochrome P450 metabolism, among other pathways. nih.gov Similarly, studies on the related β-carboline harmaline (B1672942) demonstrated its ability to up-regulate the expression of specific genes involved in cell cycle control and apoptosis, such as p21, p53, and Fas/FasL. nih.gov The indole nucleus, a core component of Norharmane, is also known to act as a signaling molecule in bacteria, influencing the expression of genes related to biofilm formation and motility. nih.gov

Mechanistic Studies in in vitro Systems

In vitro systems, particularly cell-based assays, are indispensable for dissecting the molecular mechanisms of action of compounds like this compound.

Cell-Based Assays for Mechanistic Elucidation

A variety of cell-based assays have been employed to understand how Norharmane and its analogs function at a cellular level. These assays provide quantitative data on specific molecular targets and pathways.

Enzyme Assays: These assays directly measure the effect of a compound on enzyme activity. For β-carbolines like Norharmane, inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been a key area of investigation. scispace.com For other pyrido[2,3-b]indole derivatives, enzyme assays have been used to demonstrate potent, dual-targeting inhibition of the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov

Receptor Binding Assays: To assess the interaction with cellular receptors, functional assays are often used. For instance, the antagonistic activity of pyrido[3,4-d]pyrimidines (a related scaffold) on the CXCR2 chemokine receptor was determined using an in vitro cell-based calcium mobilization assay, which measures the functional response to receptor stimulation. mdpi.com

Gene Expression Analysis: To study the effects on gene regulation, various techniques are utilized. RNA-sequencing provides a global view of changes in the transcriptome, as used in studies with C. elegans exposed to Norharmane. nih.gov More targeted approaches include Northern blot analysis to examine the expression levels of specific mRNA transcripts and Reverse Transcription-Polymerase Chain Reaction (RT-PCR). nih.gov Western blotting is a widely used downstream application to quantify the protein products of gene expression, providing insight into the levels of cell cycle regulators, apoptotic proteins, and signaling molecules. nih.govnih.gov

The table below summarizes key cell-based assays used to investigate the mechanisms of Norharmane and related compounds.

Assay TypeSpecific TechniqueTarget/Process MeasuredCompound Class ExampleReference
Enzyme Assay Biochemical Activity AssayMonoamine Oxidase (MAO) A & BNorharmane scispace.com
Enzyme Assay ATPase Inhibition AssayDNA Gyrase, Topoisomerase IVPyrido[2,3-b]indole nih.gov
Receptor Assay Calcium MobilizationCXCR2 Receptor AntagonismPyrido[3,4-d]pyrimidine mdpi.com
Gene Expression RNA-SequencingGlobal Transcriptome ChangesNorharmane nih.gov
Gene Expression Western BlotProtein levels (e.g., p21, p53, Cyclin B)Harmaline, Harmine nih.govnih.gov
Cell Cycle Analysis Flow Cytometry (Propidium Iodide)DNA Content, Cell Cycle Phase DistributionHarmaline, Genistein nih.govmdpi.com
Apoptosis Assay Flow Cytometry (Sub-G1 peak)DNA FragmentationNorharmane, Harmaline nih.govnih.gov

Subcellular Localization and Interaction Studies

Understanding where a compound localizes within a cell and what it interacts with is crucial for defining its mechanism. For this compound, a key interaction is with nuclear DNA.

Studies using fluorescence spectroscopy and absorption spectral analysis have revealed that Norharmane binds to DNA. nih.govnih.gov The significant quenching of Norharmane's natural fluorescence in the presence of DNA is indicative of a close association. nih.govnih.gov Scatchard plot analysis of this interaction yielded dissociation constants (Kd) and confirmed that the binding is intercalative, meaning the planar β-carboline structure inserts itself between the base pairs of the DNA helix. nih.gov This mode of binding was further substantiated by agarose gel electrophoresis experiments showing that Norharmane unwinds supercoiled circular DNA. nih.govnih.gov

More recent studies with newly synthesized 9H-pyrido[2,3-b]indole-based fluorescent probes have also confirmed DNA interaction. nih.govresearchgate.net Using fluorescence and UV-vis absorption spectroscopy to monitor the interaction with calf thymus DNA (ctDNA), researchers demonstrated a static quenching mechanism, leading to the formation of a compound-ctDNA complex. nih.govresearchgate.net These findings suggest that the probe binds within a groove of the DNA helix. nih.govresearchgate.net These direct DNA interaction studies strongly imply a nuclear localization for Norharmane and its derivatives, which is consistent with their observed effects on gene expression and cell cycle regulation.

Mechanistic Insights from Animal Models (Focusing on Molecular and Cellular Mechanisms, not therapeutic outcomes)

Animal models provide a more complex biological system to validate and expand upon in vitro mechanistic findings.

In the nematode C. elegans, Norharmane exposure was found to induce toxicity through distinct molecular mechanisms. nih.gov Analysis of the worms revealed that the compound causes oxidative damage and alters the levels of neurotransmitters. nih.gov Crucially, RNA-sequencing of these animals identified that Norharmane interferes with cytochrome P450 metabolism, a key detoxification pathway, pointing to a specific molecular system affected by the compound in a whole organism. nih.gov

Studies in Sprague Dawley rats have also provided mechanistic clues. nih.gov Animals fed a diet containing β-carbolines, including Norharmane and Harman, showed elevated plasma concentrations of these compounds. nih.gov Subsequent in vitro analysis of brain tissue from these animals revealed changes in gene expression levels, confirming that systemically absorbed β-carbolines are biologically active in the central nervous system and can modulate gene transcription. nih.gov

In mouse models of bacterial infection, a pyrido[2,3-b]indole derivative designed to inhibit bacterial DNA gyrase and topoisomerase IV demonstrated bactericidal efficacy. nih.gov This in vivo result supports the in vitro finding that the compound's mechanism of action—targeting essential bacterial enzymes—is effective in a whole-animal context. nih.gov

These studies in animal models, while not focused on therapeutic endpoints, are vital for confirming that the molecular and cellular mechanisms identified in vitro, such as gene expression changes and enzyme inhibition, are relevant in a complex physiological environment.

Neurobiological Mechanism Investigations (e.g., in Parkinsonism Models)

The neurobiological effects of the pyridoindole class of compounds, particularly the related β-carboline Norharman (9H-pyrido[3,4-b]indole), have been investigated in the context of Parkinson's disease (PD) models. These studies explore the potential role of these endogenous compounds as neurotoxins that may contribute to the pathology of Parkinsonism.

Research has demonstrated that intracerebral administration of Norharman can induce Parkinsonism-like symptoms in animal models. In one study, a single unilateral injection of a low amount of Norharman (200 ng/ml) into the substantia nigra of rats resulted in significant biased swings in the elevated body swing test, a measure of motor asymmetry characteristic of Parkinsonism. nih.gov Furthermore, Norharman-treated rats exhibited weaker motor performance and learning patterns in a rotarod test that were similar to those induced by the known neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov These findings suggest that even a single exposure to low concentrations of Norharman can produce moderate behavioral symptoms resembling Parkinsonism, potentially through a neurotoxic effect on dopaminergic neurons in the substantia nigra. nih.gov

Contradictory evidence exists, with some studies suggesting a neuroprotective role for β-carbolines, while others point towards exacerbation of PD pathology. nih.gov A long-term study involving daily administration of Norharman for four weeks to rats with 6-OHDA-induced lesions found that Norharman at doses of 200 and 1000 µg/kg significantly worsened the behavioral symptoms of Parkinsonism, as measured by apomorphine-induced rotations. nih.gov The proposed mechanism for this neurotoxic promotion involves the modulation of L-type Ca2+ channels. When the L-type Ca2+ channel blocker nifedipine (B1678770) was co-administered with Norharman, the protective effects of nifedipine were negated, indicating that long-term exposure to Norharman may promote the death of nigral dopaminergic cells through a mechanism involving these calcium channels. nih.gov

Clinical observations have also found an association between harmane (1-methyl-9H-pyrido[3,4-b]indole), a closely related compound, and PD. Studies have quantified blood harmane concentrations and found them to be elevated in patients with Parkinson's disease. nih.gov This correlation was particularly noted in cases with a family history of PD, suggesting a potential interplay with genetic factors. nih.gov

Table 1: Summary of Neurobiological Investigations of Norharman in Parkinsonism Models

Study Focus Animal Model Compound/Dose Key Mechanistic Finding Outcome Reference
Acute Exposure Rat Norharman (200 ng/ml) Neurotoxic effect on substantia nigra dopaminergic neurons. Induces moderate Parkinsonism-like behavioral symptoms. nih.gov
Long-Term Exposure Rat (6-OHDA model) Norharman (200-1000 µg/kg/day) Involvement of L-type Ca2+ channels. Exacerbates behavioral symptoms of Parkinsonism. nih.gov
Clinical Correlation Human Harmane (endogenous) N/A Elevated blood concentrations observed in PD patients. nih.gov

Antiviral Mechanism Studies (e.g., HSV-1/2 immediate early transcriptional events)

A derivative of the core structure, 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole, also known as Harmaline (HM), has been identified as a potent inhibitor of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). researchgate.netplos.org The mechanism of action is distinct from many existing antiviral drugs, as it does not target viral entry or have a direct virucidal effect. researchgate.netplos.org Instead, its primary antiviral activity stems from the interference with critical early stages of viral gene expression. researchgate.netplos.orgnih.gov

Herpes simplex viruses (HSV-1 and HSV-2) are DNA viruses that cause lifelong latent infections in the host's sensory ganglia. nih.gov Upon reactivation, they can cause a range of diseases from mucosal lesions to severe encephalitis. nih.gov The viral life cycle is critically dependent on the expression of immediate-early (IE) genes, which orchestrate the subsequent cascade of viral replication. plos.org

Mechanistic studies revealed that Harmaline's antiviral effect occurs post-infection, specifically between 2 to 4 hours after the virus has entered the host cell. plos.org It dose-dependently inhibits the synthesis of viral IE genes, thereby reducing the expression of key viral proteins such as ICP4 and ICP27. researchgate.net The core of this mechanism is the disruption of the formation of the immediate-early (IE) transcription complex on the promoter of the viral ICP0 gene. researchgate.net Further investigation showed that Harmaline interferes with the recruitment of lysine-specific demethylase-1 (LSD1) by the host cell factor-1 (HCF-1). plos.org This disruption prevents the initiation of IE gene transcription, effectively halting the viral replication cycle before it can establish itself. researchgate.netplos.org This mode of action makes it a promising candidate for developing non-nucleoside antiviral agents with a different target than drugs like Acyclovir. researchgate.net

In addition to Harmaline, a dimer of Norharman (9,9′-norharmane dimer) has also been studied for its anti-HSV activity. mdpi.comresearchgate.net Similar to Harmaline, the dimer did not exhibit virucidal properties and did not prevent the attachment or penetration of the virus into host cells. nih.govmdpi.com Its antiviral effect was only observed when the compound was continuously present in the incubation media, suggesting its mechanism targets later events in the viral infection cycle. nih.govmdpi.comresearchgate.net Cellular uptake studies showed that the Norharman dimer readily internalizes into host cells, with a notable accumulation in perinuclear organelles, including mitochondria. nih.govmdpi.com

Table 2: Antiviral Activity and Mechanism of Dihydro-pyrido-indole Derivatives against HSV

Compound Virus Target EC50 Mechanistic Target Key Effect Reference
Harmaline (HM) HSV-1, HSV-2 1.1-2.8 µg/ml Immediate-Early (IE) Transcription Interferes with LSD-1 recruitment by HCF-1, suppressing IE gene expression. plos.org
9,9′-Norharmane dimer HSV-1 Not specified Later events of virus infection Antiviral effect requires constant presence; accumulates in perinuclear organelles. nih.govmdpi.com

Chondrogenesis and Cartilage Matrix Synthesis Stimulation (mechanistic understanding)

Certain substituted 9H-pyrido[3,4-b]indoles have been identified as agents that can stimulate chondrogenesis, the process of cartilage formation. google.com This discovery presents a potential therapeutic avenue for degenerative joint diseases like osteoarthritis, where cartilage damage is a primary feature. The underlying mechanism involves influencing anabolic activities within cartilage tissue to promote the synthesis of the cartilage matrix. google.com

Osteoarthritis is characterized by the progressive degradation of articular cartilage with limited capacity for self-repair. google.com Therapeutic strategies aimed at inducing cartilage regeneration are therefore of significant interest. Research has shown that specific pyrido[3,4-b]indoles can act as stimulators of chondrogenesis. For instance, the naturally occurring β-carboline Harmine (1-methyl-7-methoxy-9H-pyrido[3,4-b]indole) has been demonstrated to have a chondrogenic effect. google.com

A patent for a series of 8-aryl-substituted and 8-heteroaryl-substituted 9H-pyrido[3,4-b]indoles describes their function in promoting the synthesis of the cartilage matrix. google.com While the precise intracellular signaling pathways for these specific substituted compounds are part of ongoing research, the general principle is to shift the balance from catabolic (breakdown) processes to anabolic (synthesis) processes within the chondrocytes. This leads to an increased production of key cartilage matrix components, offering a mechanism to potentially reverse or compensate for cartilage destruction in conditions like osteoarthritis. google.com The ability of these compounds to act as transcription factor activators that stimulate chondrogenesis is a key aspect of their therapeutic potential. google.com

Structure Activity Relationship Sar and Derivative Design

Identification of Key Pharmacophoric Features

The pharmacological versatility of the γ-carboline scaffold stems from its distinct structural and electronic features, which allow it to interact with a variety of biological targets. The core pharmacophore is generally understood to comprise several key elements:

The Tricyclic Core: The rigid, planar, fused ring system provides a specific three-dimensional framework that allows for precise spatial orientation of substituents to interact with target proteins. chula.ac.th

Indole (B1671886) NH Group: The nitrogen atom in the indole ring (at position 9) typically acts as a crucial hydrogen bond donor. Its interaction with specific amino acid residues (like tyrosine) in a target's binding site can be critical for affinity. researchgate.net

Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring (at position 2) functions as a hydrogen bond acceptor, providing another key interaction point.

Aromatic System: The extensive π-system of the indole and pyridine rings facilitates π-π stacking interactions with aromatic amino acid residues such as tyrosine, histidine, and phenylalanine within protein binding pockets. researchgate.net

The γ-carboline framework can be considered a bioisostere of other carboline isomers (e.g., β-carbolines) and related heterocyclic systems. mdpi.com This mimicry allows it to bind to a diverse range of enzymes and receptors, contributing to its broad pharmacological profile. chula.ac.th

Impact of Substituent Effects on Biological Activity

The biological activity and selectivity of γ-carboline derivatives can be finely tuned by introducing various substituents at different positions on the tricyclic core. In-depth SAR studies have revealed the critical role of the position, nature, and size of these substituents. nih.govnih.gov

Systematic modifications around the γ-carboline scaffold have highlighted that certain positions are more sensitive to substitution than others.

Position 1: In related pyrido[3,4-b]indoles (β-carbolines), substitution at position 1 with an aryl group is a key determinant of activity. The presence of at least a bicyclic aromatic or heteroaromatic system at this position was found to be necessary for maintaining potent antiproliferative activity. researchgate.netnih.gov For instance, a 1-naphthyl substituent combined with a 6-methoxy group yielded a compound with high potency against various cancer cell lines. researchgate.net

Position 7: In studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, the substitution pattern on the phenyl ring (Ring B) was investigated extensively. The position of substituents like methoxy (B1213986) groups significantly impacted efficacy. nih.govacs.org

Position 3: The nature of the substituent at position 3 (or the corresponding nitrogen in the piperidine (B6355638) ring of reduced analogs) is critical. In antifilarial β-carbolines, a carbomethoxy group at position 3 was shown to enhance activity. nih.gov In a series of CFTR potentiators, acylation of the piperidine nitrogen with a 5'-trifluoromethyl-pyrazol-3'-yl residue was identified as an ideal group for targeting gating defects. nih.govacs.org

The following table summarizes selected findings on position-specific substituent effects from studies on γ-carboline and related carboline derivatives.

Compound ScaffoldPosition of SubstitutionSubstituentEffect on Biological ActivityReference
9-aryl-5H-pyrido[4,3-b]indoleA-ring (Aryl at C9)3,4,5-trimethoxyphenylStrongest antiproliferative activity against HeLa cells (IC₅₀ = 8.7 µM) nih.gov
1-aryl-9H-pyrido[3,4-b]indoleC14-methylphenylHigh adulticidal antifilarial activity nih.gov
1-aryl-9H-pyrido[3,4-b]indoleC3CarbomethoxyEnhanced antifilarial activity nih.gov
2-acyl-tetrahydro-γ-carbolinePhenyl ring (e.g., C7)MethoxySubstitution pattern influences efficacy as CFTR potentiators nih.govacs.org
1,6-disubstituted-pyrido[3,4-b]indoleC6MethoxyOptimal for antiproliferative activity when combined with C1-naphthyl researchgate.net

The biological effects of substituents are governed by their electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties.

Electronic Influences: The electronic nature of substituents can modulate the electron density of the aromatic system, affecting binding affinity. In the development of tubulin polymerization inhibitors based on the 5H-pyrido[4,3-b]indole scaffold, a 3,4,5-trimethoxyphenyl group (an electron-rich system) at the 9-position was found to be the most active. nih.gov Conversely, in other series, the introduction of electron-withdrawing groups like trifluoromethyl can be beneficial. nih.gov In the synthesis of pyrazinoindoles, a related scaffold, both electron-donating and electron-withdrawing substituents on the indole ring were well-tolerated, leading to products in comparable yields. mdpi.com

Steric Influences: The size and bulk of a substituent can either promote or hinder binding to a target protein. Steric hindrance can prevent a molecule from fitting into a binding pocket. mdpi.com For example, in the synthesis of certain pyrazinoindoles, alkyl substituents at the C4 position resulted in moderate to good yields, suggesting that steric hindrance plays a role. mdpi.com Molecular docking studies of 9-aryl-5H-pyrido[4,3-b]indole derivatives suggested a specific binding mode in the colchicine (B1669291) binding pocket of tubulin, indicating that the spatial arrangement of substituents is critical for activity. nih.gov

Design and Synthesis of Analogs and Derivatives for Enhanced Mechanistic Selectivity

Modern drug design employs several strategies to optimize lead compounds based on the γ-carboline scaffold, aiming to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A primary goal in derivative design is to enhance the specific molecular interactions between the ligand and its biological target. This can be achieved through several approaches:

Strengthening Hydrogen Bonds: Introducing or modifying functional groups to optimize hydrogen bonding with key amino acid residues in the target protein. Docking studies have shown that the indole N-H can form a hydrogen bond with residues like Tyr106, and disrupting this interaction (e.g., by N9-methylation) reduces activity. researchgate.net

Optimizing Hydrophobic Interactions: Modifying alkyl or aryl substituents to maximize favorable hydrophobic interactions within the binding site. The addition of an aryl group at position 9 of 5H-pyrido[4,3-b]indoles was designed to fit into a specific binding pocket on tubulin. nih.gov

Targeting Specific Cavities: Designing derivatives to occupy additional pockets or cavities within the target's binding site can significantly increase potency and selectivity. nih.gov

Conformational Restriction: Introducing conformational constraints, for instance by creating additional rings, can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of the original lead compound. nih.govresearchgate.net

Scaffold Hopping: This involves the replacement of the central core of a molecule with a structurally different scaffold that maintains the spatial arrangement of key functional groups. nih.gov This can lead to compounds with completely new intellectual property, different pharmacokinetic profiles, or improved synthetic accessibility. researchgate.net

Bioisosteric Replacements: This strategy involves swapping a functional group or a fragment of a molecule with another group that has similar physical or biological properties. nih.gov This is often used to address issues like metabolic instability or to fine-tune binding interactions. nih.gov For example, a pyrimidine (B1678525) ring can be used as a bioisostere for the pyridine ring of the γ-carboline, leading to 9H-pyrimido[4,5-b]indoles. mdpi.com In one study, introducing an amide bond via bioisosteric replacement was an effective strategy to eliminate a metabolic hotspot in a series of kinase inhibitors. mdpi.com Similarly, pyridazine-fused indoles have been explored as bioisosteres of carbolines. mdpi.com

These design strategies, guided by SAR data and computational modeling, are essential for evolving the 4,9-dihydro-3H-pyrido[2,3-b]indole scaffold from a general pharmacophore into highly selective and potent drug candidates.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization for Structural Elucidation of Research Compounds and Metabolites

The definitive identification and structural confirmation of 4,9-Dihydro-3H-pyrido[2,3-b]indole and its derivatives are accomplished through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For the parent 9H-pyrido[2,3-b]indole scaffold and its derivatives, ¹H and ¹³C NMR spectroscopy are used to confirm the structure. frontiersin.org For instance, in related 9-aryl-5H-pyrido[4,3-b]indole derivatives, the proton NMR (¹H NMR) spectra, typically recorded at high frequencies like 500 MHz in solvents such as DMSO-d₆, show characteristic signals for the protons on the pyridine (B92270) and indole (B1671886) rings. frontiersin.org Similarly, ¹³C NMR provides signals for each unique carbon atom, confirming the fused heterocyclic ring system. frontiersin.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between protons and carbons, leaving no ambiguity in the structural assignment of novel analogues. nih.gov

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common soft ionization technique used for pyridoindoles, which typically forms a protonated molecule [M+H]⁺. frontiersin.orgmdpi.com This allows for the precise determination of the molecular mass. High-resolution mass spectrometry (HRMS) can provide the exact elemental formula, further corroborating the compound's identity. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry becomes a cornerstone for identifying metabolites of this compound in biological samples, distinguishing them based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov

Spectroscopic Data for Pyridoindole Derivatives
Technique Observations
¹H NMRCharacteristic chemical shifts for aromatic and aliphatic protons, with coupling constants revealing spatial relationships between adjacent protons. nih.gov
¹³C NMRDistinct signals for each carbon atom in the molecule, confirming the core structure and substitution patterns. frontiersin.orgmdpi.com
ESI-MSTypically shows a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight. frontiersin.orgmdpi.com
GC-MSUsed for the identification of the compound and its metabolites in biological extracts, providing both retention time and mass spectral data. nih.govnih.gov

Chromatographic Techniques for Separation and Purification in Research

Chromatography is indispensable for the isolation and purification of this compound from synthesis reaction mixtures or its separation from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of this compound. nih.govimperialbrandsscience.com Reversed-phase (RP) HPLC is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. imperialbrandsscience.comresearchgate.net A method for analyzing the closely related 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- derivative uses a mobile phase consisting of acetonitrile (B52724) and water with phosphoric acid as a modifier on a Newcrom R1 column. sielc.com For applications requiring mass spectrometry detection, volatile modifiers like formic acid are used instead of phosphoric acid. imperialbrandsscience.comsielc.com

Method development often involves optimizing parameters such as the mobile phase composition (e.g., the ratio of organic solvent like methanol (B129727) or acetonitrile to an acidic aqueous buffer), column temperature, and flow rate to achieve optimal separation from other compounds, such as the related alkaloid harman (B1672943), in under 10 minutes. imperialbrandsscience.com Due to the inherent fluorescence of the β-carboline structure, fluorescence detection provides high sensitivity and selectivity for quantification. nih.govimperialbrandsscience.comresearchgate.netcapes.gov.br

Solid-Phase Extraction (SPE) is frequently used as a sample preparation technique before chromatographic analysis, especially for biological samples. This allows for the concentration of the analyte and the removal of interfering substances. For instance, Waters OASIS MCX cartridges, which are mixed-mode cation exchange phases, have been successfully used to extract this compound from aqueous fungal filtrates. nih.gov

HPLC Parameters for β-Carboline Separation
Parameter Typical Conditions
Column Reversed-phase C18 (e.g., Hypersil Hypurity, 150 x 4.6mm, 5µm) imperialbrandsscience.com
Mobile Phase Acetonitrile or Methanol mixed with an acidic aqueous solution (e.g., 0.1% formic acid) imperialbrandsscience.com
Detection Fluorescence (e.g., Ex: 260 nm, Em: 440 nm) or Mass Spectrometry (LC-MS) imperialbrandsscience.comnih.gov
Flow Rate ~1 mL/minute imperialbrandsscience.com
Column Temperature ~30°C imperialbrandsscience.com

Bioanalytical Method Development for Mechanistic Biological Studies

To investigate the biological roles and mechanisms of this compound, robust and sensitive bioanalytical methods are essential for its accurate measurement in various biological matrices.

The development of these methods focuses on achieving high sensitivity, specificity, accuracy, and precision. A validated method for the analysis of this compound (norharman) and harman in human serum utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique provides excellent specificity by monitoring specific precursor-to-product ion transitions, allowing for reliable quantification even at very low concentrations (pg/mL range). nih.gov

For tissue analysis, such as in lung tissue, HPLC with fluorescence detection has been developed. nih.gov This method can involve a derivatization step, for example with acetic anhydride (B1165640), to improve the chromatographic separation and enhance the fluorescence signal of related phenolic metabolites. nih.gov The identity of the compound detected in biological samples is often confirmed by a secondary method, such as gas chromatography-mass spectrometry (GC-MS). nih.gov

These bioanalytical methods are critical in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of pyridoindole-based compounds. nih.gov For example, studies on related tetrahydro-pyrido[3,4-b]indole derivatives have assessed their oral bioavailability and distribution to target organs like the lungs in animal models. nih.gov Such methods also underpin mechanistic studies, for instance, by enabling the measurement of changes in endogenous levels of this compound in response to precursors like tryptophan or in specific biological models. nih.govnih.gov

Future Research Directions and Unexplored Areas

Identification of Novel Molecular Targets

A primary avenue for future research lies in the systematic identification of novel molecular targets for derivatives of the 4,9-dihydro-3H-pyrido[2,3-b]indole scaffold. While some interactions have been characterized, a vast landscape of potential biological targets remains uncharted.

Key research objectives in this area include:

Expanding Beyond Known Targets: Current research has identified several targets for related pyridoindole structures. For instance, derivatives of the isomeric pyrido[3,4-b]indole (β-carboline) scaffold have been shown to target the MDM2-p53 pathway, acting as inhibitors that can activate p53 and induce G2/M cell cycle arrest in cancer cells. nih.govresearchgate.net Other related structures, such as 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives, have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. nih.govresearchgate.net Future studies should investigate whether derivatives of the this compound scaffold can modulate these or other, entirely new pathways.

Probing DNA Interactions: Certain 9H-pyrido[2,3-b]indole derivatives have been developed as fluorescent probes that bind to calf thymus DNA (ctDNA) through a groove-binding mechanism. researchgate.netnih.gov This suggests that DNA and associated proteins, such as DNA gyrase, could be significant molecular targets. rsc.org Systematic screening of compound libraries against various DNA structures and DNA-processing enzymes could yield novel therapeutic leads.

Utilizing Unbiased Screening: Employing high-throughput and high-content screening technologies against diverse panels of receptors, enzymes, and ion channels will be crucial. This unbiased approach could uncover unexpected biological activities and reveal novel structure-activity relationships (SAR).

Table 1: Potential Molecular Targets for Pyridoindole Scaffolds

Potential Target Related Scaffold Observed Effect/Interaction References
MDM2-p53 Pathway Pyrido[3,4-b]indole Inhibition of MDM2, activation of p53, G2/M cell cycle arrest nih.govresearchgate.net
TRPV1 Channels 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole Potent antagonism of capsaicin-induced activation nih.govresearchgate.net
DNA (Groove Binding) 9H-pyrido[2,3-b]indole Static quenching of fluorescence, formation of probe-ctDNA complex researchgate.netnih.gov

Exploration of Underexplored Chemical Reactivity

The chemical reactivity of the this compound system is not yet fully explored. A deeper understanding of its reactivity could lead to new synthetic transformations and the creation of novel molecular architectures.

Future research should focus on:

[4+2] Cycloaddition Reactions: The indole (B1671886) nucleus can act as a partner in [4+2] cycloaddition (annulation) reactions. For example, rhodium-catalyzed reactions with 1-sulfonyl-1,2,3-triazoles generate acyloxy-substituted α,β-unsaturated imines in situ, which act as aza-[4+C] synthons that are trapped by the indole to form the pyrido[2,3-b]indole scaffold. researchgate.net Further exploration of different dienes, dienophiles, and catalysts could significantly expand the scope of this reaction.

Ring-Opening and Rearrangement Reactions: Related heterocyclic systems, such as tetrahydrochromeno[2,3-b]indoles, exhibit reactivity involving reversible ring-opening. researchgate.net Investigating whether the this compound ring system can undergo similar light-induced or acid-catalyzed ring-opening and subsequent rearrangements could provide pathways to new structural classes.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridoindole core is a highly desirable and atom-economical strategy. Developing selective catalytic methods to introduce substituents at various positions would bypass the need for multi-step pre-functionalization strategies, offering a more efficient route to diverse derivatives.

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of complex molecules based on the this compound core is essential for building libraries for biological screening and developing drug candidates. Advancing the synthetic toolkit is a critical research direction.

Key areas for development include:

Novel Domino and Multicomponent Reactions: Designing one-pot reactions that form multiple bonds and stereocenters in a single operation can dramatically improve synthetic efficiency. Strategies like the Pictet-Spengler reaction, used for synthesizing related pyrido[3,4-b]indoles from tryptamines and aldehydes, could be adapted and expanded. nih.gov

Catalytic Asymmetric Synthesis: Many biologically active molecules are chiral, and their activity is often dependent on a specific stereoisomer. Developing catalytic asymmetric methods for reactions like the [4+2] annulation or functional group additions will be crucial for accessing enantiomerically pure pyrido[2,3-b]indole derivatives.

Flow Chemistry and Microwave-Assisted Synthesis: The use of modern technologies like flow chemistry and microwave-assisted synthesis can accelerate reaction times, improve yields, and enhance safety and scalability. nih.gov Applying these techniques to established and novel synthetic routes for pyrido[2,3-b]indoles will facilitate the rapid generation of compound libraries.

Table 2: Synthetic Strategies for Pyridoindole Scaffolds

Strategy Description Key Reagents/Conditions References
Rhodium-Catalyzed [4+2] Annulation Cyclization of indoles with in situ generated aza-[4+C] synthons. Indoles, 1-Sulfonyl-1,2,3-triazoles, Rhodium catalyst researchgate.net
"1,2,4-Triazine" Methodology Utilizes 1,2,4-triazines as precursors to construct the pyridine (B92270) ring fused to the indole. 1,2,4-triazines, Diels-Alder/retro-Diels-Alder sequence nih.gov
Pictet-Spengler Reaction Condensation of a tryptamine (B22526) with an aldehyde or ketone followed by ring closure. Tryptamines, Aldehydes/Ketones nih.gov

Deeper Elucidation of Mechanistic Pathways

A fundamental understanding of the reaction mechanisms for both the synthesis and the biological activity of this compound derivatives is essential for rational drug design and reaction optimization.

Future investigations should involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction intermediates in synthetic pathways. researchgate.netnih.gov This can help explain observed regioselectivity and stereoselectivity and guide the design of more efficient catalysts and reaction conditions.

In-depth Biological Mechanism Studies: For biologically active derivatives, it is crucial to move beyond identifying the primary target. Research should aim to understand the downstream consequences of target modulation. For example, for a compound targeting the MDM2-p53 interaction, studies should confirm the increase in protein levels of p53 and its transcriptional targets like p21. nih.gov

Kinetic and Spectroscopic Analysis: Detailed kinetic studies of chemical reactions can help to establish rate laws and support proposed mechanisms. nih.gov Similarly, spectroscopic techniques can be used to identify and characterize transient intermediates, such as the imine-intermediate and adducts postulated in the formation of complex pyrido-triazino-indole systems. nih.gov

Integration of Multi-Omics Data in Mechanistic Studies

To gain a holistic understanding of the biological effects of this compound derivatives, future research must integrate data from various "-omics" fields. This systems-biology approach can reveal complex interaction networks and off-target effects that would be missed by conventional methods.

Key research directions include:

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a pyridoindole derivative can provide a comprehensive map of the affected cellular pathways. This can confirm on-target effects (e.g., changes in the p53 pathway) and identify novel or unintended off-target interactions.

Metabolomics: Studying the changes in the cellular metabolome can reveal how a compound affects cellular metabolism and bioenergetics, providing insights into its broader physiological impact.

Chemoinformatics and Molecular Docking: Integrating experimental data with advanced molecular docking and simulation studies can refine our understanding of how these molecules bind to their targets. nih.govrsc.org This synergy can predict binding affinities, identify key interacting residues, and guide the rational design of next-generation derivatives with improved potency and selectivity. nih.gov

Q & A

Q. What are the key synthetic methodologies for preparing 4,9-dihydro-3H-pyrido[2,3-b]indole derivatives?

A palladium-catalyzed amidation and cyclization strategy is widely used. For example, N-(3-formyl-1-substituted-indol-2-yl)amides are reacted with nitro styrene in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) at 70°C, followed by column chromatography purification . Optimization of substituents (e.g., alkyl or aryl groups) can improve yields (e.g., 75–90% for derivatives with electron-donating groups) .

Q. How are this compound derivatives characterized structurally?

Combined spectroscopic techniques are essential:

  • 1H/13C NMR : Assignments are based on chemical shifts (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 0.9–3.6 ppm) and coupling constants .
  • LC-MS : Confirms molecular ion peaks (e.g., m/z = 306 [M-H]⁻ for C₁₈H₁₇N₃S) and purity .
  • Elemental analysis : Validates C/H/N content (e.g., C: 70.25% observed vs. 75.47% calculated for C₁₈H₁₇N₃S, indicating potential impurities) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridoindole synthesis be addressed?

Substituent positioning on the indole ring and catalyst choice influence outcomes. For example, Pd-catalyzed reactions with 3-formyl-1-substituted indoles favor cyclization at the C2 position, while steric hindrance from bulky groups (e.g., benzyl) may shift reactivity to alternative sites . Computational modeling (e.g., DFT) can predict transition states to guide synthetic design .

Q. What strategies resolve contradictions between spectroscopic data and expected structures?

Discrepancies (e.g., lower-than-expected C% in elemental analysis) may arise from residual solvents or incomplete purification. Confirm via:

  • High-resolution MS : Rule out isotopic interference.
  • 2D NMR (COSY, HSQC) : Validate connectivity (e.g., NOESY correlations for spatial proximity of substituents) .
  • X-ray crystallography : Resolve ambiguous stereochemistry .

Q. How do structural modifications impact biological activity in pyridoindole derivatives?

  • COX-2 inhibition : Introducing a 4-chlorobenzyl group (e.g., Hamaline) enhances selectivity for COX-2 over COX-1 (IC₅₀ = 42 μM) via hydrophobic pocket interactions .
  • Anticancer activity : Sulfonyl-substituted derivatives (e.g., compound 4c) show IC₅₀ values of 9.42–15.06 μM against HeLa and MCF-7 cells, attributed to improved solubility and target binding . SAR studies should pair in vitro assays (MTT) with molecular docking (e.g., c-Met kinase targets) .

Q. What computational methods predict pyridoindole derivative interactions with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite can model binding to receptors (e.g., COX-2, c-Met kinase) using crystal structures (PDB IDs: 5KIR, 3LQ8) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories with GROMACS) to identify critical residues for binding .

Q. How is mutagenic potential evaluated for pyridoindole derivatives?

The Ames test using Salmonella typhimurium strains (e.g., TA98, TA100) detects frameshift or base-pair mutations. For example, 2-amino-3-ethyl-pyridoindole (150 μg/plate) showed mutagenicity in TA98, indicating potential genotoxicity . Follow-up assays (e.g., micronucleus test) are recommended for preclinical profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.